

In-Depth Technical Guide to FA-PEG5-Mal: Properties, Application, and Experimental Protocols

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Compound of Interest

Compound Name: FA-PEG5-Mal

Cat. No.: B11931895

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Folic Acid-PEG5-Maleimide (**FA-PEG5-Mal**), a heterobifunctional linker widely utilized in targeted drug delivery and bioconjugation. This document details its physicochemical properties, outlines a typical experimental workflow for its use, and describes the relevant biological signaling pathways.

Core Properties of FA-PEG5-Mal

FA-PEG5-Mal is a molecule designed with three key components: a folic acid (FA) moiety for targeting, a polyethylene glycol (PEG) spacer, and a maleimide (Mal) group for conjugation. The folic acid component allows for the specific targeting of cells that overexpress the folate receptor, a common characteristic of many cancer cells. The PEG spacer, in this case with five ethylene glycol units, enhances solubility and biocompatibility while providing spatial separation between the targeting and conjugated molecules. The maleimide group serves as a reactive handle for covalent attachment to thiol-containing molecules such as proteins, peptides, or nanoparticles.

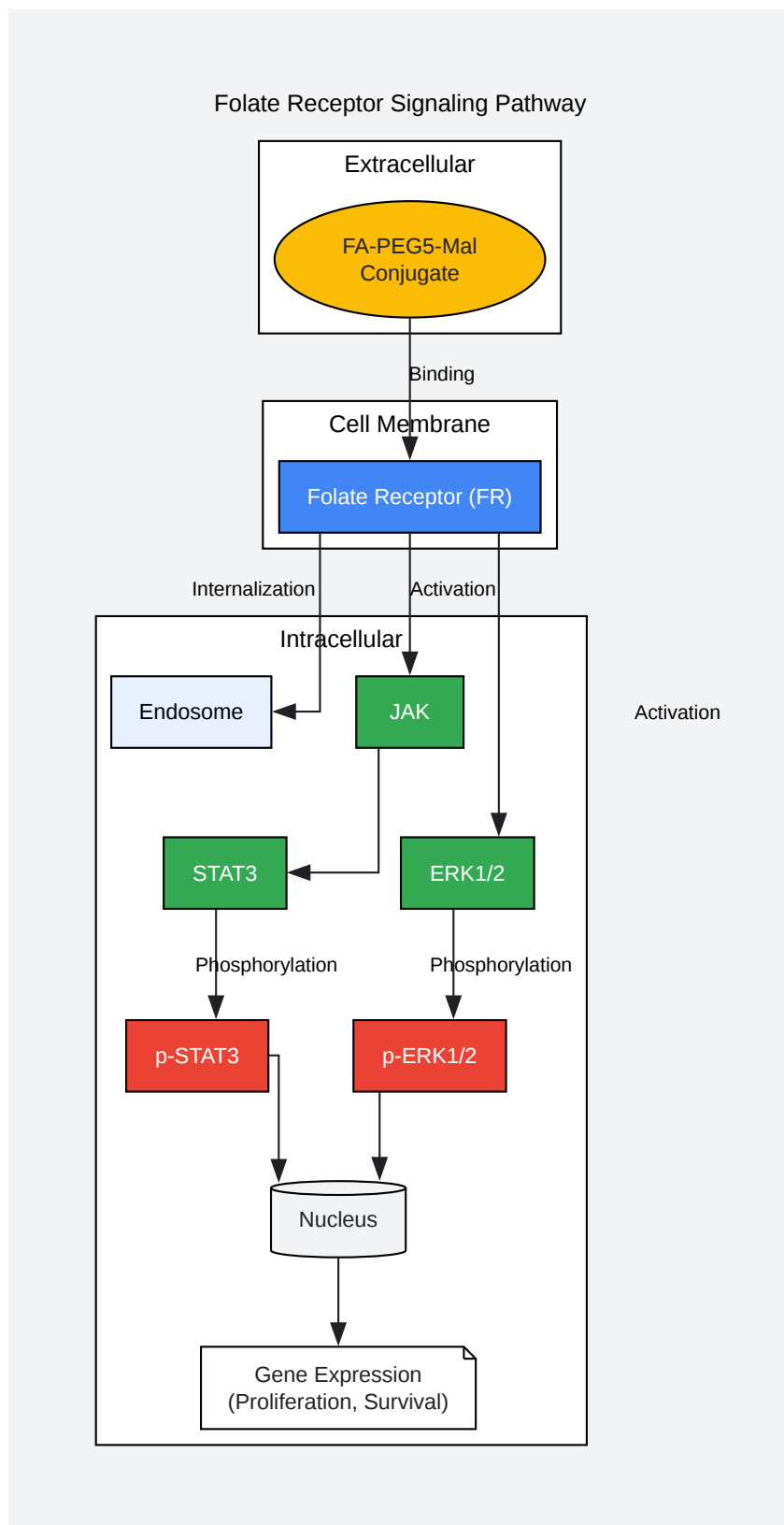
Physicochemical Data

The key quantitative data for **FA-PEG5-Mal** are summarized in the table below.

Property	Value	Source
Molecular Weight	783.78 g/mol	[1] [2]
Chemical Formula	C ₃₅ H ₄₅ N ₉ O ₁₂	[1] [2]
Appearance	Light yellow to yellow solid	[1]
Solubility	Soluble in DMSO	

Targeted Biological Pathway: Folate Receptor Signaling

The targeting functionality of **FA-PEG5-Mal** is achieved through the high affinity of its folic acid moiety for the folate receptor (FR), which is often overexpressed on the surface of various cancer cells. Upon binding, the **FA-PEG5-Mal** conjugate is internalized by the cell through receptor-mediated endocytosis. While the primary role of the folate receptor is to transport folate for metabolic processes, its engagement can also trigger intracellular signaling cascades that are pertinent to cancer cell proliferation and survival. Emerging research indicates that folate receptor 1 (FOLR1) can influence pathways such as JAK-STAT3 and ERK1/2.



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Folate Receptor Signaling Pathway

Experimental Protocols

The following sections provide a generalized methodology for the conjugation of a thiol-containing molecule (e.g., a protein or a drug carrier) to **FA-PEG5-Mal** and its subsequent use in a cell-based targeting experiment.

Experimental Workflow

The overall process for utilizing **FA-PEG5-Mal** in a targeted drug delivery experiment can be broken down into several key stages, from conjugation to downstream analysis.

FA-PEG5-Mal Experimental Workflow

Detailed Methodology: Conjugation of a Thiol-Containing Protein to FA-PEG5-Mal

This protocol is a general guideline and may require optimization based on the specific protein and desired degree of labeling.

1. Materials and Reagents:

- Thiol-containing protein
- **FA-PEG5-Mal**
- Reaction Buffer: Degassed 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
- Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette with an appropriate molecular weight cutoff (MWCO)

2. Procedure:

- Preparation of Protein Solution:

- Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
- If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
Note: If using DTT as a reducing agent, it must be removed prior to the addition of the maleimide reagent.
- Preparation of **FA-PEG5-Mal** Stock Solution:
 - Prepare a 10 mM stock solution of **FA-PEG5-Mal** in anhydrous DMSO.
 - Vortex briefly to ensure complete dissolution. This solution should be prepared fresh.
- Conjugation Reaction:
 - Add the **FA-PEG5-Mal** stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent. The optimal ratio may need to be determined empirically.
 - Add the **FA-PEG5-Mal** solution dropwise while gently stirring the protein solution.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification of the Conjugate:
 - Remove unreacted **FA-PEG5-Mal** using a desalting column (e.g., Sephadex G-25) or by dialysis against the reaction buffer.
 - Collect the fractions containing the conjugated protein.
- Characterization and Storage:
 - Confirm conjugation and purity using SDS-PAGE (which will show a shift in molecular weight) and UV-Vis spectroscopy.
 - For long-term storage, it is recommended to add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C. For short-term storage, the conjugate can be

kept at 4°C, protected from light.

This guide provides foundational knowledge for the effective use of **FA-PEG5-Mal** in research and development. For specific applications, further optimization of the provided protocols is recommended.

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References

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